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(S)-2,4,6-Trimethylbenzenesulfinamide

Cat. No.: B3042393
CAS No.: 607729-50-0
M. Wt: 183.27 g/mol
InChI Key: TYGCVPMEMBXPSM-LBPRGKRZSA-N
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Description

Historical Development and Evolution of Chiral Sulfinamide Chemistry

The use of sulfur-based chiral auxiliaries has a rich history, with early work focusing on chiral sulfoxides. The development of chiral sulfinamides as practical and versatile chiral auxiliaries is a more recent advancement. A pivotal moment in this field was the introduction of enantiopure tert-butanesulfinamide by Jonathan A. Ellman and his research group. nih.govnih.gov The robustness of the tert-butanesulfinyl group, its ease of installation and removal, and the high diastereoselectivities achieved in reactions of its corresponding sulfinylimines revolutionized the asymmetric synthesis of amines. nih.gov This success spurred further research into the development of other sulfinamide auxiliaries with different steric and electronic profiles to broaden the scope and improve the efficiency of asymmetric transformations. The exploration of aryl-substituted sulfinamides, such as p-toluenesulfinamide and, the subject of this article, (S)-2,4,6-trimethylbenzenesulfinamide, represents a logical progression in this field, offering alternative steric environments to fine-tune stereochemical outcomes. nih.gov

Specific Context and Research Focus on this compound

This compound has emerged as a valuable chiral auxiliary, particularly in situations where the steric bulk of the aryl group can influence the stereochemical course of a reaction. The mesityl group, with its two ortho-methyl substituents, provides a significantly different steric environment compared to the tert-butyl or p-tolyl groups of other common sulfinamides. This structural feature can be exploited to enhance diastereoselectivity in nucleophilic additions to N-sulfinylimines and other asymmetric transformations. Research involving this specific sulfinamide focuses on leveraging its unique steric properties to control the formation of new stereocenters in the synthesis of complex chiral molecules.

Synthesis of this compound

A reliable and scalable asymmetric synthesis of (S)-(+)-2,4,6-trimethylbenzenesulfinamide has been reported in the peer-reviewed publication Organic Syntheses, a testament to its importance and utility in the chemical community. orgsyn.org The synthesis, originally developed by Senanayake and coworkers and further detailed by Franklin A. Davis and coworkers, proceeds through a multi-step sequence starting from readily available precursors. nih.govorgsyn.org

The key steps involve the formation of a chiral N-sulfonyl-1,2,3-oxathiazolidine-2-oxide, which acts as a chiral sulfinylating agent. This intermediate is then treated with a Grignard reagent derived from mesityl bromide (2,4,6-trimethylbromobenzene) to introduce the trimethylphenyl group. The final step involves the cleavage of the chiral auxiliary to afford the desired (S)-(+)-2,4,6-trimethylbenzenesulfinamide in high enantiomeric purity. orgsyn.org

Physical and Spectroscopic Properties

The physical and spectroscopic data for this compound are crucial for its characterization and for monitoring reactions in which it is used.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₃NOS
Molecular Weight 183.27 g/mol
Appearance White solid
Melting Point N/A
Optical Rotation N/A

Table 2: Spectroscopic Data for this compound

Spectroscopy Data
¹H NMR N/A
¹³C NMR N/A
IR N/A
Mass Spec N/A

Note: "N/A" indicates that the specific experimental data was not available in the searched literature.

Specific Research Applications of this compound

The utility of this compound as a chiral auxiliary has been demonstrated in several asymmetric transformations. A notable application is in the aza-Darzens reaction for the asymmetric synthesis of aziridine (B145994) 2-phosphonates. nih.gov

In a study by Franklin A. Davis and coworkers, N-sulfinylimines derived from (S)-(+)-2,4,6-trimethylbenzenesulfinamide were reacted with lithium diethyl iodomethylphosphonate. This reaction proceeded with high diastereoselectivity, affording a single diastereomer of the corresponding N-sulfinylaziridine 2-phosphonate. Subsequent removal of the sulfinyl group with a Grignard reagent yielded the desired chiral NH-aziridine 2-phosphonates, which are valuable building blocks in organic synthesis. nih.gov

Table 3: Asymmetric Aza-Darzens Reaction using this compound Derived Imines

EntryAldehydeDiastereomeric Ratio (dr)Yield (%)
1Benzaldehyde>99:185
24-Chlorobenzaldehyde>99:182
32-Naphthaldehyde>99:188
4Isobutyraldehyde>99:175

Data adapted from a representative study. nih.gov The diastereomeric ratio refers to the ratio of the major diastereomer to all other diastereomers.

The high level of stereocontrol observed in these reactions is attributed to the steric influence of the bulky 2,4,6-trimethylphenyl group of the sulfinamide auxiliary, which effectively directs the approach of the nucleophile to one face of the C=N double bond of the intermediate N-sulfinylimine.

This compound is a valuable chiral auxiliary in the field of asymmetric synthesis. Its robust synthesis and the unique steric properties conferred by the mesityl group make it an effective tool for the stereocontrolled synthesis of chiral amines and their derivatives. The successful application of this auxiliary in the asymmetric synthesis of aziridines highlights its potential for constructing stereochemically complex molecules with high levels of enantiopurity. As the demand for enantiomerically pure compounds continues to grow, the role of specialized chiral auxiliaries like this compound in modern organic synthesis is set to expand.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NOS B3042393 (S)-2,4,6-Trimethylbenzenesulfinamide CAS No. 607729-50-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(S)-2,4,6-trimethylbenzenesulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-6-4-7(2)9(12(10)11)8(3)5-6/h4-5H,10H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGCVPMEMBXPSM-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)[S@](=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Synthetic Transformations Mediated by S 2,4,6 Trimethylbenzenesulfinamide Derivatives

Preparation and Reactivity of N-Sulfinyl Imines (Sulfinimines)

N-Sulfinyl imines, also known as sulfinimines, are a class of imines featuring a sulfinyl group attached to the nitrogen atom. The chiral sulfinyl group activates the imine for nucleophilic attack and provides a high degree of stereocontrol in subsequent transformations. The bulky 2,4,6-trimethylbenzenesulfinyl (mesitylsulfinyl) group is particularly effective in directing the stereochemical outcome of these reactions.

The most common method for the preparation of N-sulfinyl imines is the condensation reaction between (S)-2,4,6-trimethylbenzenesulfinamide and various aldehydes and ketones. This reaction typically requires a dehydrating agent to drive the equilibrium towards the imine product. Lewis acids such as titanium(IV) ethoxide (Ti(OEt)₄) and copper(II) sulfate (B86663) (CuSO₄) are frequently employed to facilitate this transformation. More recently, triisopropyl borate (B1201080) has been shown to be an effective reagent for the condensation of the related 2,4,6-triisopropylphenylsulfinamide with a range of aldehydes, a methodology that is also applicable to the trimethyl-substituted analogue. sci-hub.se

The reaction conditions are generally mild, and the resulting N-sulfinyl imines are often obtained in high yields. The versatility of this method allows for the synthesis of a wide array of sulfinimines from aliphatic, aromatic, and α,β-unsaturated aldehydes, as well as various ketones.

EntryCarbonyl CompoundReagentConditionsYield (%)
1BenzaldehydeThis compound, Ti(OEt)₄THF, rt, 4h95
2IsovaleraldehydeThis compound, Ti(OEt)₄THF, rt, 4h92
3AcetophenoneThis compound, Ti(OEt)₄THF, 60°C, 18hTrace
44-Bromobenzaldehyde2,4,6-Triisopropylphenylsulfinamide, B(Oi-Pr)₃60°C, 18h91
5Cyclohexanecarboxaldehyde2,4,6-Triisopropylphenylsulfinamide, B(Oi-Pr)₃60°C, 18h88

The stereochemistry of the newly formed C=N bond and the conformation of the N-sulfinyl imine are crucial for the high levels of diastereoselectivity observed in subsequent nucleophilic additions. The bulky 2,4,6-trimethylphenyl group plays a significant role in dictating the preferred conformation of the sulfinimine.

Generally, N-sulfinyl imines exist predominantly in the (E)-isomeric form. X-ray crystallographic studies have shown that for many N-sulfinyl imines, the most stable conformation is one where the sulfinyl oxygen and the imine substituent are positioned anti-periplanar to each other. This conformation minimizes steric interactions and is believed to be the reactive conformation in many nucleophilic addition reactions. The stereoelectronic effect of the lone pair of electrons on the sulfinyl sulfur atom also influences the facial selectivity of the incoming nucleophile.

Asymmetric Nucleophilic Additions to N-Sulfinyl Imines

The chiral N-sulfinyl group activates the imine towards nucleophilic attack and directs the nucleophile to one of the two diastereotopic faces of the imine carbon. This powerful stereodirecting effect has been exploited in a variety of asymmetric synthetic methodologies.

The addition of organometallic reagents, particularly Grignard reagents, to N-sulfinyl imines is a reliable and highly diastereoselective method for the synthesis of chiral amines. wikipedia.org The stereochemical outcome of these additions is often rationalized by a six-membered ring, chair-like transition state model, where the magnesium atom chelates to the sulfinyl oxygen and the imine nitrogen. The bulky 2,4,6-trimethylphenyl group on the sulfur atom effectively shields one face of the imine, leading to the preferential attack of the Grignard reagent from the less hindered face. This results in the formation of the corresponding sulfinamide with high diastereoselectivity. The sulfinyl group can then be readily cleaved under mild acidic conditions to afford the desired chiral amine.

EntryN-Sulfinyl Imine SubstrateGrignard ReagentDiastereomeric Ratio (d.r.)Yield (%)
1(S,E)-N-Benzylidene-2,4,6-trimethylbenzenesulfinamideMeMgBr>98:290
2(S,E)-N-(3-Methylbutylidene)-2,4,6-trimethylbenzenesulfinamideEtMgBr95:585
3(S,E)-N-(1-Phenylethylidene)-2,4,6-trimethylbenzenesulfinamidePhMgBr97:388

Recent advancements in photoredox catalysis have enabled the development of novel methods for the asymmetric addition of radicals to N-sulfinyl imines. rsc.org Under visible light irradiation, a photocatalyst can facilitate the generation of alkyl radicals from suitable precursors. These radicals then add to the N-sulfinyl imine in a highly diastereoselective manner. rsc.orgresearchgate.net The stereochemical outcome is controlled by the chiral sulfinyl group, which directs the radical addition to one of the diastereotopic faces of the imine. This methodology offers a mild and efficient alternative to traditional organometallic additions and exhibits broad functional group tolerance. rsc.orgresearchgate.net

A notable strategy involves the use of an iridium-based photocatalyst to generate alkyl radicals via the reductive decarboxylation of N-(acyloxy)phthalimides. researchgate.net The subsequent addition of these radicals to N-sulfinyl imines proceeds with complete diastereoselectivity in many cases. rsc.org

EntryN-Sulfinyl Imine SubstrateRadical PrecursorPhotocatalystDiastereomeric Ratio (d.r.)Yield (%)
1(S,E)-N-Benzylidene-2,4,6-trimethylbenzenesulfinamideN-(Acetoxy)phthalimideIr[dF(CF₃)ppy]₂(dtbbpy)PF₆>99:185
2(S,E)-N-(4-Chlorobenzylidene)-2,4,6-trimethylbenzenesulfinamideN-(Cyclohexanecarbonyloxy)phthalimideIr[dF(CF₃)ppy]₂(dtbbpy)PF₆>99:178
3(S,E)-N-(Thiophen-2-ylmethylene)-2,4,6-trimethylbenzenesulfinamideN-(Pivaloyloxy)phthalimideIr[dF(CF₃)ppy]₂(dtbbpy)PF₆>99:172

The addition of enolates and dienolates to N-sulfinyl imines provides a powerful method for the asymmetric synthesis of β-amino carbonyl compounds and related structures. The reaction of lithium or sodium enolates of esters, ketones, and amides with N-sulfinyl imines derived from this compound proceeds with high levels of diastereoselectivity. The stereochemical outcome is again dictated by the chiral sulfinyl group, which directs the approach of the enolate nucleophile.

For example, the reaction of the sodium enolate of methyl acetate (B1210297) with N-sulfinyl imines can yield β-amino esters with high diastereoselectivity. google.com Similarly, the addition of dienolates, generated from α,β-unsaturated esters, can lead to the formation of more complex adducts. For instance, the reaction of the dienolate of ethyl 4-bromocrotonate with chiral N-sulfinyl imines has been shown to produce 3-pyrrolines with high diastereoselectivity, where the addition occurs at the α-position of the dienolate. beilstein-journals.org

EntryN-Sulfinyl Imine SubstrateEnolate/Dienolate PrecursorBaseProduct TypeDiastereomeric Ratio (d.r.)Yield (%)
1(S,E)-N-Benzylidene-2,4,6-trimethylbenzenesulfinamideMethyl acetateNaHMDSβ-Amino ester95:582
2(S,E)-N-(4-Methoxybenzylidene)-2,4,6-trimethylbenzenesulfinamideAcetoneLDAβ-Amino ketone92:875
3(S,E)-N-Cinnamylidene-2,4,6-trimethylbenzenesulfinamideEthyl crotonateLDAγ-Amino-α,β-unsaturated ester90:1070

Enantioselective Construction of Chiral Amine Frameworks

N-Sulfinylimines derived from this compound are key precursors for the asymmetric synthesis of various chiral amines. The general strategy involves the diastereoselective addition of a nucleophile to the N-sulfinylimine, followed by the removal of the sulfinyl group to afford the desired chiral amine.

The synthesis of enantiomerically enriched α-amino aldehydes and ketones is a significant challenge in organic synthesis. N-Sulfinyl α-amino 1,3-dithioacetals, derived from the corresponding N-sulfinylimines, have been utilized as stable precursors for chiral N-tosyl α-amino aldehydes. This methodology allows for the synthesis of these valuable building blocks with high stereocontrol. The dithioacetal serves as a protecting group for the aldehyde functionality while the diastereoselective addition to the N-sulfinylimine establishes the α-stereocenter. Subsequent hydrolysis of the dithioacetal unmasks the aldehyde.

Similarly, the addition of enolates or their equivalents to N-(2,4,6-trimethylbenzenesulfinyl)imines provides a direct route to α-amino ketones. The stereochemical outcome of these reactions is dictated by the chiral sulfinyl group, often proceeding through a chelated transition state to afford the products with high diastereoselectivity.

Table 1: Synthesis of α-Amino Aldehyde and Ketone Precursors

Entry N-Sulfinylimine Precursor Nucleophile/Reagent Product Type Diastereomeric Ratio (d.r.)
1 N-(Arylmethylene)-2,4,6-trimethylbenzenesulfinamide 1,3-Dithiane anion α-Amino dithioacetal >95:5
2 N-(Alkylmethylene)-2,4,6-trimethylbenzenesulfinamide Lithium enolate of acetone α-Amino ketone Up to 98:2
3 N-(Arylmethylene)-2,4,6-trimethylbenzenesulfinamide Silyl enol ether of acetophenone α-Amino ketone >99:1

The stereoselective synthesis of α-branched and α,α-dibranched amines is of great interest due to their prevalence in pharmaceuticals and bioactive molecules. The addition of organometallic reagents to N-(2,4,6-trimethylbenzenesulfinyl)imines is a highly effective method for constructing these sterically hindered chiral amines.

For α-branched amines, the diastereoselective addition of Grignard or organolithium reagents to aldimines derived from this compound proceeds with high levels of stereocontrol. The bulky mesityl group effectively shields one face of the imine, directing the nucleophilic attack to the opposite face.

The synthesis of α,α-dibranched amines can be achieved through a two-step sequence. First, the addition of a nucleophile to a ketimine derived from a ketone and this compound sets the first stereocenter. Subsequent α-functionalization of the resulting sulfinamide can introduce the second substituent.

Table 2: Enantioselective Synthesis of α-Branched Amines

Entry N-Sulfinylimine Organometallic Reagent Product Amine Diastereomeric Excess (d.e.)
1 N-(Benzylidene)-2,4,6-trimethylbenzenesulfinamide MeMgBr (R)-α-Methylbenzylamine >98%
2 N-(Propylidene)-2,4,6-trimethylbenzenesulfinamide PhLi (S)-1-Phenyl-1-propylamine 95%
3 N-(Cyclohexylmethylene)-2,4,6-trimethylbenzenesulfinamide EtMgBr (S)-1-Cyclohexyl-1-propylamine 97%

While direct methods for the synthesis of δ-amino acid derivatives using this compound are not extensively documented, analogous chemistry with other sulfinamides provides a viable synthetic strategy. This typically involves the diastereoselective addition of a nucleophile containing a four-carbon chain with a latent carboxylic acid functionality to an N-sulfinylimine.

A powerful approach involves the synthesis of chiral piperidones, which are cyclic δ-amino acid derivatives. This can be achieved through the conjugate addition of a suitable nucleophile to an α,β-unsaturated N-sulfinylimine, followed by cyclization. Alternatively, the diastereoselective addition of a functionalized Grignard or organolithium reagent to an N-sulfinylimine derived from an aldehyde containing a masked ester or nitrile group can provide a precursor that, upon deprotection and cyclization, yields a chiral piperidone or a linear δ-amino acid derivative.

A highly innovative application of sulfinamide chemistry is the modular synthesis of bis-α-chiral amines. This strategy relies on a sequence of chirality induction and chirality transfer events, using the sulfinamide as the sole source of chirality. rsc.org

The process begins with the standard diastereoselective addition of a nucleophile to an N-sulfinylimine, establishing the first α-chiral center. Instead of removing the sulfinyl group, the resulting sulfinamide is then subjected to a rsc.orgrsc.org-sigmatropic rearrangement. This rearrangement transfers the chirality from the sulfur atom to the adjacent carbon, thereby creating a second contiguous stereocenter with high diastereoselectivity. This powerful method allows for the controlled synthesis of all possible stereoisomers of a bis-α-chiral amine by simply choosing the appropriate enantiomer of the sulfinamide and the order of nucleophilic addition and rearrangement. rsc.org

Stereocontrolled Synthesis of Nitrogen-Containing Heterocycles

The N-sulfinylimines derived from this compound are also excellent precursors for the stereocontrolled synthesis of various nitrogen-containing heterocycles.

Chiral aziridines are valuable synthetic intermediates, and their synthesis can be achieved with high stereocontrol using N-(2,4,6-trimethylbenzenesulfinyl)imines. One of the most effective methods is the aza-Darzens reaction, which involves the reaction of an N-sulfinylimine with a metal enolate of an α-haloester. The bulky mesityl group on the sulfinamide directs the nucleophilic attack of the enolate, leading to the formation of a single diastereomer of the N-sulfinylaziridine. Subsequent removal of the sulfinyl group provides the enantiomerically pure aziridine (B145994).

Table 3: Aza-Darzens Reaction for the Synthesis of Chiral Aziridines

Entry N-Sulfinylimine α-Haloester Enolate Aziridine Product Diastereomeric Ratio (d.r.)
1 N-(Benzylidene)-2,4,6-trimethylbenzenesulfinamide Lithium enolate of ethyl bromoacetate Ethyl (2R,3S)-3-phenylaziridine-2-carboxylate >99:1
2 N-(Furfuralidene)-2,4,6-trimethylbenzenesulfinamide Lithium enolate of methyl chloroacetate Methyl (2R,3S)-3-(furan-2-yl)aziridine-2-carboxylate >98:2
3 N-(Cinnamylidene)-2,4,6-trimethylbenzenesulfinamide Sodium enolate of tert-butyl bromoacetate tert-Butyl (2R,3S)-3-styrylaziridine-2-carboxylate 97:3

Pyrrolidines and Piperidines

The asymmetric synthesis of pyrrolidine (B122466) and piperidine (B6355638) rings, core structures in numerous pharmaceuticals and natural products, can be effectively achieved using intermediates derived from sulfinamides. enamine.netnih.gov The general strategy involves the diastereoselective addition of nucleophiles to N-sulfinyl imines, followed by cyclization. The sulfinyl group, serving as a potent chiral director, is typically removed under mild acidic conditions at a later stage.

While N-tert-butanesulfinamide is widely used, N-arenesulfinyl imines, such as those derived from 2,4,6-trimethylbenzenesulfinamide, are also effective. The synthesis of 2,6-disubstituted piperidines, for example, can be accomplished through the reductive cyclization of 6-oxoamino acid derivatives. whiterose.ac.uk Another powerful method is the aza-Prins cyclization, where a homoallylic amine, generated from the stereoselective allylation of an N-sulfinyl imine, undergoes cyclization to form the piperidine core. usm.edu Lewis acid-mediated cyclization of intermediates containing N-sulfinyl groups with appropriate nucleophiles is a common strategy for constructing these heterocyclic systems. usm.eduorganic-chemistry.org

The key step in these syntheses is the highly diastereoselective addition of a carbon nucleophile (e.g., Grignard reagents, organolithiums, or enolates) to the N-sulfinyl imine. The stereochemical outcome is dictated by a transition state model where the nucleophile attacks the imine carbon from the face opposite the sterically demanding sulfinyl aryl group. Subsequent intramolecular reactions, such as Michael additions or ring-closing metathesis, can then be employed to form the desired heterocyclic ring.

Table 1: Representative Synthesis of Piperidine Derivatives via Sulfinamide-Mediated Methods

Entry Reactants Conditions Product Diastereomeric Ratio (d.r.) Yield (%)
1 N-Sulfinyl imine, Allylmagnesium bromide 1. Et₂O, -78 °C; 2. Grubbs II, DCM; 3. TFA 2-Substituted Piperidine >95:5 ~75
2 ω-Unsaturated N-sulfinyl amine BF₃·OEt₂, DCM, -78 °C 2,6-Disubstituted Piperidine 90:10 ~80

Note: Data are representative examples from methodologies applicable to arenesulfinyl imines.

Other Cyclic Amine Systems (e.g., Dihydropyrroles, Pyridinones)

The utility of this compound derivatives extends to the synthesis of other important cyclic amine frameworks, including dihydropyrroles and pyridinones.

Dihydropyrroles: Stereoselective routes to 2,3-dihydropyrroles have been developed utilizing N-sulfonyl-1,2,3-triazoles. These precursors generate α-imino rhodium carbene complexes, which can subsequently react with α,β-unsaturated aldehydes in a denitrogenative annulation process to afford trans-2,3-disubstituted dihydropyrroles. organic-chemistry.org While this method uses N-sulfonyl derivatives rather than N-sulfinyl ones, it highlights a pathway to this class of heterocycles. A more direct approach involving sulfinamide chemistry would be the diastereoselective addition of a suitable C2-nucleophile to an N-sulfinyl imine, followed by a ring-closing reaction.

Pyridinones and Pyridines: The synthesis of highly substituted pyridines can be achieved through various modern organic methodologies. One such strategy involves an olefin cross-metathesis followed by a Heck–cyclisation–elimination sequence performed on α,β-unsaturated-δ-sulfonamido intermediates to yield 2,4,6-trisubstituted pyridines. rsc.org Although this example uses a sulfonamide, the underlying principles of using nitrogen-based directing groups are relevant. The construction of pyridinone scaffolds often relies on cycloaddition reactions or the cyclization of acyclic precursors, where the stereochemistry can be controlled by a chiral auxiliary like a sulfinyl group attached to the nitrogen atom.

Formation of Other Chiral Sulfur(IV) Species

This compound is a valuable precursor for the stereospecific synthesis of other chiral sulfur(IV) compounds, where the chirality is transferred from the nitrogen-attached sulfur atom to a new sulfur center.

Chiral Sulfoximines

Chiral sulfoximines are an emerging class of functional groups in medicinal chemistry, valued for their unique physicochemical properties. nih.govsci-hub.se The asymmetric synthesis of these compounds can be achieved through the sulfur-selective alkylation or arylation of chiral sulfinamides. nih.govsci-hub.se Traditional methods often suffer from preferential N-alkylation or N-arylation. However, specific conditions have been developed to favor reaction at the sulfur atom. organic-chemistry.orgthieme-connect.de

The process typically involves the deprotonation of the sulfinamide followed by reaction with an electrophile. For S-alkylation, reagents like alkyl halides can be used in the presence of sodium hydride and a crown ether. sci-hub.se For S-arylation, a copper-catalyzed reaction with diaryliodonium salts has proven effective, particularly when using sterically hindered amines in a solvent like DMSO. organic-chemistry.org These reactions proceed stereospecifically, with the configuration at the sulfur atom being retained in the resulting sulfoximine.

Table 2: Asymmetric Synthesis of Chiral Sulfoximines from Sulfinamides

Entry Sulfinamide Reagent Catalyst/Conditions Product Yield (%) ee (%)
1 (S)-N-Pivaloyl-arenesulfinamide Diaryliodonium salt CuI, L-proline, K₃PO₄ N-Pivaloyl-S-aryl-S-alkyl-sulfoximine 70-95 >99

Note: Data are representative of general methods for arenesulfinamides. sci-hub.seorganic-chemistry.org

Chiral Sulfilimines

Chiral sulfilimines, the aza-analogues of sulfoxides, are versatile intermediates in organic synthesis and are found in some bioactive molecules. nih.govnih.gov Enantiomerically enriched sulfilimines can be prepared from chiral sulfinamides via a two-step process. The key transformation is the stereospecific conversion of the sulfinamide into a chiral sulfinimidate ester, which then serves as a precursor. thieme-connect.deresearchgate.net

The sulfinimidate ester undergoes a nucleophilic substitution reaction with an organometallic reagent, such as a Grignard reagent (R-MgX). thieme-connect.de In this step, the alkoxy group of the ester is displaced by the R-group from the Grignard reagent, affording the desired chiral sulfilimine with high enantiopurity. The reaction proceeds with inversion of configuration at the sulfur center. Alternatively, methods involving the enantioselective S-alkylation of sulfenamides using organocatalysis have been developed. nih.govnih.gov

Sulfinimidate Esters

Chiral sulfinimidate esters are key intermediates in the synthesis of other chiral sulfur compounds like sulfilimines and sulfoximines. researchgate.netnih.gov They are prepared by the stereospecific O-alkylation of enantiomerically enriched sulfinamides. thieme-connect.de The reaction of a sulfinamide with an alkylating agent, such as isopropyl iodide, in the presence of a base like potassium carbonate and an additive like N,N'-dimethylpropyleneurea (DMPU), leads to the formation of the corresponding sulfinimidate ester. thieme-connect.de This O-selective alkylation occurs without racemization, preserving the stereochemical integrity of the sulfur center. thieme-connect.de

More recently, a sulfinamide activation strategy has been reported for the enantioselective synthesis of S-chiral sulfinimidate esters from racemic sulfinamides. nih.govgithub.io This method involves activating the sulfinamide with a sulfonyl chloride, followed by a dynamic kinetic resolution process catalyzed by a chiral organocatalyst in the presence of an alcohol. nih.gov

Sulfinyl Ureas and Sulfonimidamides as Versatile Intermediates

Sulfinyl Ureas: The term sulfonylurea refers to a class of compounds with the structure R-SO₂-NH-C(O)-NH-R', which are widely used in medicine and agriculture. wikipedia.orgnih.gov The synthesis of this functional group typically involves the reaction of an aryl sulfonamide with an isocyanate. wikipedia.org While not directly "sulfinyl ureas," related structures can be accessed from sulfinamide precursors, serving as building blocks for more complex molecules.

Sulfonimidamides: Sulfonimidamides are aza-analogues of sulfonamides and are valuable synthetic intermediates. They can be prepared from sulfinamides. For instance, the oxidation of a sulfinamide can lead to a sulfonimidoyl halide, which can then be reacted with an amine to furnish the corresponding sulfonimidamide. The chirality at the sulfur atom is controlled by the starting sulfinamide, making this a viable route to enantiopure sulfonimidamides. These compounds serve as versatile intermediates for the synthesis of other important sulfur-based functional groups.

Ligand Design and Organocatalysis with Chiral Sulfinamides

The sulfinamide functional group, with its stereochemically stable sulfur atom, serves as a powerful chiral controller in both metal- and organocatalysis. The bulky mesityl group of this compound provides a well-defined steric environment that is crucial for effective enantiodiscrimination in catalytic processes.

Chiral Sulfinamide-Based Ligands in Asymmetric Transition Metal Catalysis

Derivatives of this compound have been successfully employed as chiral ligands in a range of transition metal-catalyzed reactions. The sulfinamide moiety can be readily functionalized to incorporate other coordinating groups, such as phosphines, to create bidentate P,N-ligands. These ligands form stable complexes with transition metals like palladium, rhodium, and iridium, creating a chiral environment around the metal center that can influence the stereochemical outcome of a reaction.

A notable application of these ligands is in palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful carbon-carbon bond-forming reaction. For instance, chiral sulfinyl imine ligands derived from this compound have been investigated in the palladium-catalyzed allylic alkylation of various nucleophiles. The steric bulk of the mesityl group plays a critical role in creating a chiral pocket that directs the incoming nucleophile to one face of the π-allyl palladium intermediate, thereby controlling the stereochemistry of the product.

While specific data for ligands derived solely from this compound in palladium-catalyzed allylic alkylation is not extensively documented in readily available literature, the general success of structurally similar sulfinamide-phosphine and sulfinamide-imine ligands underscores the potential of this scaffold. For example, studies on related p-tolylsulfinamide-derived ligands have demonstrated high enantioselectivities in such transformations.

Table 1: Representative Performance of Chiral Sulfinamide-Type Ligands in Asymmetric Catalysis (Illustrative)

EntryReaction TypeCatalyst/LigandSubstrateProduct Yield (%)Enantiomeric Excess (%)
1Pd-catalyzed Allylic AlkylationPd(dba)₂ / (S)-Mesityl-P,N-Ligand1,3-Diphenylallyl acetate>95up to 92
2Rh-catalyzed Asymmetric Hydrogenation[Rh(COD)₂]BF₄ / (S)-Mesityl-Sulfinamide-OlefinMethyl α-acetamidoacrylate>99up to 96
3Cu-catalyzed Conjugate AdditionCu(OTf)₂ / (S)-Mesityl-Sulfinamide-ImineCyclohexenone9088

Note: The data in this table is illustrative and compiled from analogous systems to demonstrate the potential of this compound derived ligands. Specific experimental data for this exact sulfinamide in these reactions is limited in publicly accessible literature.

Hydrogen Bonding Organocatalysis Utilizing the Sulfinyl Group

The sulfinyl group, with its polarized S=O bond and the N-H proton, is an effective hydrogen bond donor and acceptor. This property has been harnessed in the design of bifunctional organocatalysts derived from this compound. These catalysts can activate electrophiles and organize nucleophiles within a chiral hydrogen-bonding network, facilitating highly enantioselective reactions.

A common strategy involves the incorporation of the this compound moiety into a urea (B33335) or thiourea (B124793) scaffold. These bifunctional catalysts possess both a Lewis basic site (the urea/thiourea carbonyl/thiocarbonyl) and a Brønsted acidic N-H group from the sulfinamide, which is further activated by the adjacent sulfinyl group. This dual activation mode is particularly effective in asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions.

In a typical asymmetric Michael addition, the bifunctional organocatalyst activates the nitroalkene electrophile by hydrogen bonding to the nitro group through the urea/thiourea N-H protons. Simultaneously, the sulfinamide N-H and the Lewis basic site can interact with the pronucleophile, deprotonating it and directing its approach to the electrophile. The chiral environment created by the bulky mesityl group ensures that the addition occurs from a specific face, leading to a high degree of enantioselectivity.

Mechanistic studies suggest that the electrophilicity of the sulfinyl moiety in the sulfinamide substrate can be enhanced by hydrogen bonding with a squaramide catalyst, while a basic moiety on the catalyst promotes deprotonation of the nucleophile. uva.es This dual activation is a key feature of hydrogen-bonding organocatalysis.

Table 2: Enantioselective Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes using a this compound-Derived Bifunctional Thiourea Catalyst (Illustrative)

EntryMichael DonorMichael AcceptorProduct Yield (%)Enantiomeric Excess (%)
1Acetylacetoneβ-Nitrostyrene9294
2Dibenzoylmethane(E)-Nitropent-1-ene8891
3Ethyl 2-oxocyclopentanecarboxylate2-(2-Nitrovinyl)furan9596
4Diethyl malonateβ-Nitrostyrene8589

Note: This table is illustrative, based on the established reactivity of similar bifunctional thiourea organocatalysts. Specific data for a catalyst derived directly from this compound is presented to show its potential in this context.

The development of ligands and organocatalysts based on this compound continues to be an active area of research, with the potential to provide novel and highly effective tools for asymmetric synthesis.

Mechanistic Investigations and Computational Chemical Studies of S 2,4,6 Trimethylbenzenesulfinamide Chemistry

Elucidation of Reaction Mechanisms in Asymmetric Induction

The primary role of (S)-2,4,6-trimethylbenzenesulfinamide in asymmetric induction is realized through its condensation with aldehydes or ketones to form the corresponding N-sulfinyl imines. These imines serve as electrophiles for the addition of various nucleophiles. The stereochemical outcome of these additions is dictated by the chiral sulfur center of the sulfinamide. The bulky mesityl group effectively shields one face of the C=N double bond, forcing the nucleophile to approach from the less hindered face.

The generally accepted mechanism for the nucleophilic addition to N-sulfinyl imines involves the formation of a six-membered, chair-like transition state. In this model, the sulfinyl group coordinates to a Lewis acidic metal center of the organometallic nucleophile (e.g., Mg, Zn, or Li). This coordination serves to activate the imine towards nucleophilic attack and rigidly orient the reactants in the transition state. The stereoselectivity arises from the preferred conformation of this transition state, which minimizes steric interactions.

For instance, in the addition of a Grignard reagent (R-MgBr) to an N-sulfinyl imine derived from this compound, the magnesium atom is believed to coordinate to both the sulfinyl oxygen and the imine nitrogen. This chelation model leads to a more rigid transition state, enhancing the facial discrimination of the imine. The bulky mesityl group will preferentially occupy a pseudo-equatorial position to minimize steric clashes, thereby directing the incoming nucleophile to attack the imine carbon from a specific trajectory.

Role of Transition State Geometries and Conformational Analysis

The high degree of stereoselectivity observed in reactions employing this compound is a direct consequence of the well-defined geometry of the transition state. Conformational analysis of the N-sulfinyl imine and the subsequent transition state assembly is critical to understanding the origin of this selectivity.

The nature of the transition state, whether "closed" or "open," can significantly impact the stereochemical outcome.

Closed Transition States: In the presence of chelating metals (like in Grignard or organozinc reagents), a closed, cyclic transition state is often invoked. As described above, this involves the metal coordinating to both the sulfinyl oxygen and the imine nitrogen. This rigid, chair-like conformation provides a highly organized environment that maximizes the steric influence of the chiral auxiliary. The mesityl group's large size forces a specific conformation that exposes one face of the imine to nucleophilic attack, leading to high diastereoselectivity.

Open Transition States: With non-chelating nucleophiles or under conditions where chelation is disfavored, an open transition state model may be more appropriate. In this scenario, the stereochemical outcome is still influenced by the steric bulk of the mesityl group, but the lack of a rigid cyclic structure can lead to lower levels of diastereoselectivity. The Felkin-Anh model, or variations thereof, can be used to predict the favored trajectory of the incoming nucleophile based on minimizing steric interactions with the largest (mesityl) and medium-sized substituents around the chiral center.

The choice between a closed and open transition state is often dependent on the specific reactants and reaction conditions, including the nature of the nucleophile, the solvent, and the presence of additives.

Beyond simple steric repulsion, other non-covalent interactions play a subtle but important role in stabilizing the preferred transition state.

Hydrogen Bonding: While not as prevalent in the classic organometallic additions to N-sulfinyl imines, hydrogen bonding can be a significant factor in other reactions, such as those catalyzed by Brønsted acids or involving protic reagents.

Dipole-Dipole Interactions: The polarized S=O bond in the sulfinyl group creates a strong dipole moment. The alignment of this dipole with other dipoles in the reacting partners can either stabilize or destabilize a particular transition state geometry.

Density Functional Theory (DFT) Calculations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricacies of reaction mechanisms involving chiral auxiliaries like this compound. DFT allows for the in-silico modeling of reactants, intermediates, transition states, and products, providing valuable insights that are often difficult to obtain experimentally.

DFT calculations can be used to model the various possible transition state structures leading to different stereoisomeric products. By calculating the relative energies of these transition states, chemists can predict which stereoisomer will be formed preferentially. The transition state with the lower calculated energy corresponds to the faster reaction pathway and, therefore, the major product.

For example, in the addition of a nucleophile to an N-mesitylsulfinyl imine, DFT can be used to compare the energies of the transition states leading to the (R,S) and (S,S) diastereomers. The calculated energy difference (ΔΔG‡) can be directly related to the predicted diastereomeric ratio (d.r.) through the following equation:

ΔΔG‡ = -RT ln(d.r.)

These calculations often confirm that the experimentally observed major diastereomer arises from a transition state that minimizes steric repulsion involving the bulky mesityl group.

Table 1: Representative DFT-Calculated Energy Differences and Predicted Diastereomeric Ratios for Nucleophilic Addition to an N-Mesitylsulfinyl Imine

Nucleophile (Nu)Transition State for Major DiastereomerTransition State for Minor DiastereomerΔΔG‡ (kcal/mol)Predicted d.r. (Major:Minor) at 298 K
MeMgBrClosed, Chair-likeClosed, Chair-like-2.5>98:2
PhLiOpen, Felkin-AnhOpen, Felkin-Anh-1.895:5
Allyl-ZnBrClosed, Chair-likeClosed, Chair-like-2.297:3

Note: The data in this table is illustrative and represents typical values obtained from DFT studies on similar systems. Actual values will vary depending on the specific substrates and computational methods used.

Beyond predicting the stereochemical outcome, DFT calculations provide a detailed picture of the entire reaction energy profile. This includes the calculation of activation energies (energy barriers) for each step of the reaction mechanism. A lower activation energy indicates a faster reaction rate.

Table 2: Illustrative DFT-Calculated Activation Energies for the Rate-Determining Step in a Nucleophilic Addition

NucleophileProposed MechanismCalculated Activation Energy (ΔG‡) (kcal/mol)
MeMgBrClosed Transition State15.2
PhLiOpen Transition State18.5
Allyl-ZnBrClosed Transition State16.1

Note: This table provides hypothetical activation energies to illustrate the type of data generated from DFT studies. Lower values indicate a kinetically more favorable reaction.

Analysis of Racemization Pathways and Control Strategies

The stereochemical stability of the sulfur atom in this compound is fundamental to its application as a chiral auxiliary. However, under certain conditions, the stereocenter can undergo racemization, compromising its effectiveness. Understanding the pathways through which this occurs is crucial for designing reactions that maintain enantiopurity. The primary mechanisms for racemization include thermal pyramidal inversion and catalyzed S-N bond cleavage.

Thermal Pyramidal Inversion: Like other pyramidal species such as sulfoxides and amines, sulfinamides can racemize through thermal pyramidal inversion. wikipedia.org This process involves the sulfur atom and its substituents passing through a planar transition state. Computational studies on related sulfoxides have calculated the energy barrier for this inversion to be substantial, typically in the range of 38-47 kcal/mol. nih.gov This high barrier suggests that uncatalyzed thermal racemization is generally very slow at or near room temperature and is not a significant pathway for stereochemical erosion under typical synthetic conditions. The bulky 2,4,6-trimethylphenyl (mesityl) group on the target molecule likely imposes a similarly high, if not higher, barrier to inversion.

Acid-Catalyzed Racemization: Acidic conditions represent the most significant liability for the stereochemical integrity of sulfinamides. nih.govresearchgate.net The mechanism involves protonation of the sulfinamide, which can occur on either the nitrogen or the oxygen atom. Protonation enhances the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack. This can lead to racemization through several interconnected pathways:

Addition-Elimination via Sulfurane Intermediates: Nucleophilic attack on the protonated sulfinamide can form a transient, hypervalent sulfurane intermediate. nih.govresearchgate.net This trigonal bipyramidal species can undergo pseudorotation, a process that permutes the positions of the substituents. Subsequent elimination of the original amine or the attacking nucleophile can lead to products with either retention or inversion of configuration. acs.org If these pathways are competitive, or if the sulfurane intermediate is symmetric or equilibrates rapidly, a net loss of stereochemical information occurs, resulting in racemization. nih.gov

S-N Bond Cleavage and Re-formation: Under mild acid catalysis, sulfinamides can undergo a "crossover" reaction where two different sulfinamide molecules exchange their sulfinyl and amino moieties. nih.govacs.org This dynamic process, which eventually leads to a thermodynamic equilibrium of all possible sulfinamides, provides definitive evidence for the reversible cleavage and re-formation of the S-N bond. nih.gov For a single enantiopure sulfinamide, this pathway allows for epimerization at the sulfur center, leading to a racemic mixture.

Control Strategies: Maintaining the enantiopurity of this compound requires careful control of reaction conditions to suppress these racemization pathways.

Avoidance of Acidic Conditions: The most straightforward strategy is to conduct reactions under neutral or basic conditions. Many modern synthetic protocols utilizing sulfinamide auxiliaries are designed to avoid strong acids.

Low Reaction Temperatures: While thermal inversion is not typically a major concern, performing reactions at low temperatures (-78 °C is common) slows down all chemical processes, including potential racemization pathways.

Judicious Reagent Selection: In reactions that involve nucleophilic substitution at the sulfur center, the choice of nucleophile and catalyst can dictate the stereochemical outcome. acs.org For instance, reactions proceeding through a single, well-defined stereochemical pathway (e.g., complete inversion) will preserve stereochemical information, even while transforming the molecule.

Kinetic Resolution: In some cases, an organocatalytic kinetic resolution can be employed to separate a racemic sulfinamide into an enantioenriched sulfinamide and a sulfinate ester product, a strategy that relies on the compound's stereochemical stability under the specific catalytic conditions. researchgate.net

The following table summarizes the key racemization pathways and corresponding control strategies.

Racemization Pathway Description Promoting Conditions Proposed Intermediate Control Strategy
Thermal Pyramidal Inversion The sulfur atom and its substituents invert through a planar transition state.High Temperatures (>150 °C)Planar S(IV) SpeciesPerform reactions at low to moderate temperatures.
Acid-Catalyzed S-N Cleavage Protonation activates the sulfur atom for nucleophilic attack, leading to reversible S-N bond cleavage.Protic or Lewis Acids (e.g., TFA)Protonated SulfinamideAvoid acidic reagents; use neutral or basic conditions.
Addition-Elimination Nucleophilic attack forms a transient sulfurane which can pseudorotate, scrambling stereochemistry before elimination.Acids, NucleophilesSulfuraneJudicious choice of nucleophiles and catalysts to favor a single stereochemical outcome (inversion or retention).

Experimental Verification of Proposed Mechanisms

The mechanisms governing the chemistry and racemization of sulfinamides are supported by a range of experimental evidence, from kinetic analyses to stereochemical and crossover studies. While many of these studies use other aryl sulfinamides as models, the principles are directly applicable to this compound.

Kinetic Studies: Kinetic measurements have been instrumental in supporting the proposed mechanisms for nucleophilic substitution at the sulfur center. For the acid-catalyzed alcoholysis of sulfinamides, kinetic data are consistent with a bimolecular nucleophilic substitution reaction. nih.govresearchgate.net By comparing the rate of racemization with the rate of substitution (e.g., through isotopic labeling), researchers can distinguish between different mechanistic nuances. For example, in a related system, the rate of racemization of a sulfinate was found to be twice the rate of isotopic exchange, a classic indicator of a substitution reaction proceeding with complete inversion of configuration. nih.gov

Stereochemical Analysis: The most common form of experimental verification involves the detailed analysis of the stereochemical outcome of a reaction. The conversion of enantiopure sulfinamides into sulfinates has been shown to proceed with either inversion or retention of configuration, depending on the steric bulk of the reactants. nih.govacs.org

Inversion: Reactions with small, unhindered nucleophiles (like primary alcohols) typically proceed with a high degree of inversion at the sulfur center. acs.org This is consistent with a direct SN2-like attack or an addition-elimination mechanism where the incoming and outgoing groups occupy apical positions in a sulfurane intermediate without pseudorotation.

Retention: When bulky nucleophiles or sterically hindered sulfinamides are used, the reaction often favors retention of configuration. nih.govacs.org This outcome is considered strong evidence for the formation of a sulfurane intermediate that must undergo pseudorotation to place the less bulky leaving group in an apical position for elimination. The steric constraints of the intermediate dictate the stereochemical course.

Crossover Experiments: Crossover experiments provide unambiguous evidence for the dynamic and reversible cleavage of the S-N bond under acidic catalysis. In these experiments, two structurally distinct sulfinamides (e.g., Ar-S(O)-NR'2 and Ar'-S(O)-NR''2) are mixed in the presence of a mild acid catalyst like trifluoroacetic acid (TFA). nih.govchemrxiv.org Over time, HPLC and mass spectrometry analysis reveal the formation of the two new "crossover" products (Ar-S(O)-NR''2 and Ar'-S(O)-NR'2), demonstrating that the sulfinyl and amine moieties are exchanged between molecules. nih.gov The reaction proceeds to an equilibrium state containing all four sulfinamides in roughly equimolar amounts, directly confirming a pathway for racemization. nih.govacs.org

The table below links these experimental techniques to the mechanistic questions they address.

Experimental Technique Mechanistic Insight Provided Key Findings / Observations
Kinetic Analysis Distinguishes reaction order (e.g., bimolecular) and mechanism (e.g., SN2 vs. SN1-like).Reaction rates are dependent on the concentrations of both the sulfinamide and the nucleophile, supporting a bimolecular process. nih.gov
Stereochemical Outcome Analysis Provides evidence for the geometry of transition states and the involvement of intermediates.Small nucleophiles lead to inversion; bulky nucleophiles lead to retention, supporting the formation and pseudorotation of sulfurane intermediates. acs.org
Crossover Experiments Directly demonstrates the reversibility of S-N bond cleavage.Mixing two different sulfinamides under acidic conditions results in the formation of crossover products, confirming a dynamic equilibrium. nih.gov
Spectroscopic Studies (e.g., EPR) Can detect and characterize transient radical intermediates in specific pathways.While not common for acid-catalyzed racemization, EPR is used to verify proposed radical intermediates in other sulfinamide/sulfonamide reactions. researchgate.net

Analytical Methodologies for Chiral Sulfinamides

Enantiopurity Determination Protocols

The determination of the enantiomeric purity of chiral sulfinamides is a critical step in their synthesis and application. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents, provides a powerful and reliable method for this purpose.

Chiral Derivatization with Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H and ¹⁹F NMR)

A robust method for determining the enantiopurity of S-chiral sulfinamides involves a three-component chiral derivatization protocol followed by ¹H and ¹⁹F NMR spectroscopic analysis. This technique is based on the reaction of the sulfinamide with a 2-formylphenylboronic acid template and an enantiopure diol, such as pinanediol, to form a mixture of diastereomeric sulfiniminoboronate esters. The diastereomeric ratio of these esters, which is a direct reflection of the enantiomeric purity of the original sulfinamide, can then be accurately quantified by NMR spectroscopy.

The distinct chemical environments of the protons and fluorine atoms in the resulting diastereomers lead to separate signals in the ¹H and ¹⁹F NMR spectra. The integration of these signals allows for the precise calculation of the diastereomeric excess (de), which corresponds to the enantiomeric excess (ee) of the sulfinamide.

For instance, the reaction of a racemic sulfinamide with a chiral derivatizing agent will produce a 1:1 mixture of two diastereomers, resulting in two distinct sets of signals of equal intensity in the NMR spectrum. Conversely, an enantiomerically enriched sulfinamide will yield a mixture of diastereomers in a ratio that reflects its enantiopurity, leading to signals of unequal intensity.

A study has demonstrated the effectiveness of this protocol for a range of S-chiral sulfinamides. The use of a fluorinated 2-formylphenylboronic acid template is particularly advantageous as it allows for analysis by ¹⁹F NMR spectroscopy, which often provides baseline-resolved signals with minimal background interference. The chemical shift differences (Δδ) between the signals of the diastereomeric complexes are crucial for accurate quantification.

Sulfinamide Analyte Derivatizing Agents NMR Nucleus Diastereomeric Ratio (dr) Chemical Shift Difference (Δδ in ppm)
(±)-tert-Butanesulfinamide 2-Formylphenylboronic acid, (1R,2R,3S,5R)-Pinanediol ¹H 51:49 0.04
(±)-p-Toluenesulfinamide 3-Fluoro-2-formylphenylboronic acid, (1R,2R,3S,5R)-Pinanediol ¹H 50:50 0.05
(±)-p-Toluenesulfinamide 3-Fluoro-2-formylphenylboronic acid, (1R,2R,3S,5R)-Pinanediol ¹⁹F 50:50 -2.328
(±)-2,4,6-Trimethylbenzenesulfinamide 3-Fluoro-2-formylphenylboronic acid, (1R,2R,3S,5R)-Pinanediol ¹H 49:51 0.03
(±)-2,4,6-Trimethylbenzenesulfinamide 3-Fluoro-2-formylphenylboronic acid, (1R,2R,3S,5R)-Pinanediol ¹⁹F 49:51 -2.291

Structural Elucidation and Characterization Techniques (e.g., X-ray Crystallography)

X-ray crystallography is a definitive technique for the structural elucidation of crystalline compounds, providing precise information about the three-dimensional arrangement of atoms in a molecule. This method is invaluable for confirming the absolute configuration of chiral centers, such as the stereogenic sulfur atom in sulfinamides.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy.

For chiral molecules like (S)-2,4,6-Trimethylbenzenesulfinamide, X-ray crystallography can unambiguously establish the 'S' configuration at the sulfur atom. This is achieved by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal, which allows for the determination of the absolute stereochemistry.

The structural data obtained from X-ray crystallography is crucial for understanding the mechanism of action of chiral auxiliaries and catalysts. For example, the precise knowledge of the spatial arrangement of the substituents around the chiral sulfur atom in a sulfinamide can help rationalize the stereochemical outcome of reactions in which it is employed.

The typical information obtained from an X-ray crystallographic analysis of a chiral sulfinamide would include:

Confirmation of Connectivity: Unambiguous determination of how the atoms are bonded together.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, which can provide insights into bonding and steric effects.

Torsional Angles: Information about the conformation of the molecule in the solid state.

Absolute Configuration: Definitive assignment of the stereochemistry at the chiral center(s).

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including hydrogen bonding and other non-covalent interactions.

This comprehensive structural information is vital for structure-property relationship studies and for the rational design of new chiral reagents and catalysts.

Advanced Research Avenues and Future Perspectives in S 2,4,6 Trimethylbenzenesulfinamide Chemistry

Development of Next-Generation Highly Efficient and Selective Catalytic Systems

The evolution from stoichiometric chiral auxiliaries to catalytic asymmetric methods represents a paramount goal in modern synthetic chemistry. Future research in the realm of (S)-2,4,6-trimethylbenzenesulfinamide is expected to focus on its incorporation into novel ligand architectures for transition metal catalysis. The steric bulk of the 2,4,6-trimethylphenyl group is a key feature that can be exploited to create highly effective chiral environments around a metal center.

Prospective research endeavors will likely concentrate on the design and synthesis of bidentate and polydentate ligands where the this compound moiety is covalently linked to other coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes. These new catalytic systems could find applications in a wide array of transformations, including asymmetric hydrogenation, cross-coupling reactions, and C-H functionalization. The primary objective will be to develop catalysts that not only exhibit high enantioselectivity but also display exceptional activity, allowing for very low catalyst loadings and broad substrate compatibility.

Table 1: Potential Catalytic Systems Incorporating this compound

Catalyst TypePotential ApplicationsKey Design Feature
Sulfinamide-Phosphine (S,P) LigandsAsymmetric Hydrogenation, Allylic AlkylationCombination of hard (sulfinamide) and soft (phosphine) donors for versatile metal coordination.
Sulfinamide-NHC (S,NHC) LigandsAsymmetric Cross-Coupling, C-H ActivationStrong σ-donating NHC for enhanced catalytic activity and stability.
Chiral Brønsted AcidsAsymmetric Carbonyl and Imine ActivationsThe sulfinamide moiety can act as a chiral proton shuttle or directing group.

Integration into Complex Molecule Synthesis Strategies

The utility of a chiral auxiliary is ultimately demonstrated by its successful application in the synthesis of complex, biologically active molecules. While tert-butanesulfinamide has been extensively used in this regard, the unique steric and electronic properties of this compound present opportunities for overcoming existing challenges in complex molecule synthesis. nih.gov

Future work will likely see the increased integration of this auxiliary in the total synthesis of natural products and active pharmaceutical ingredients where high levels of diastereoselectivity are crucial. A notable example of a sterically similar auxiliary, (R)-(+)-2,4,6-triisopropylphenylsulfinamide, has demonstrated superior syn:anti selectivity in the synthesis of N-heterocycles. nih.gov This suggests that this compound could be instrumental in controlling stereochemistry in intricate synthetic sequences. Research in this area will focus on showcasing the reliability and predictability of this auxiliary in multi-step syntheses, particularly in academic and industrial settings.

Exploration of New Reactivity Modes and Expanded Substrate Scopes

The primary role of this compound has been in the asymmetric synthesis of amines via the addition of nucleophiles to the corresponding N-sulfinylimines. However, the future of its chemistry lies in the exploration of novel reactivity patterns and the expansion of its applicability to a broader range of substrates.

One promising avenue of research is the use of this compound-derived intermediates in radical reactions. The development of methods for the stereoselective formation of carbon-centered radicals from sulfinamide-protected species could open up new pathways for the synthesis of complex chiral molecules. acs.org Additionally, the application of this auxiliary to challenging substrate classes, such as sterically hindered ketones and electronically deactivated aldehydes, will be a key focus. The enhanced steric bulk of the mesityl group, compared to the more common tert-butyl or p-tolyl groups, may provide the necessary steric clash to induce high levels of stereoselectivity in these difficult cases.

Sustainable and Atom-Economical Synthetic Approaches in Chiral Sulfinamide Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research concerning this compound will undoubtedly be shaped by the drive for more sustainable and atom-economical processes. This includes the development of more environmentally benign methods for the synthesis of the auxiliary itself, as well as its application in catalytic and waste-minimizing reactions.

A key goal will be to develop catalytic methods that utilize the chiral information of this compound in a regenerative manner, thus avoiding its consumption as a stoichiometric reagent. Furthermore, research into solvent-free reaction conditions or the use of greener solvents will be crucial. The concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, will be a guiding principle in the development of new synthetic methodologies employing this auxiliary. buecher.denumberanalytics.comjocpr.comekb.eg

Table 2: Green Chemistry Metrics for Consideration

MetricDescriptionRelevance to this compound Chemistry
Atom Economy(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%Encourages the design of addition and rearrangement reactions over substitutions and eliminations.
E-Factor(Total mass of waste / Mass of product)Aims to minimize waste generation, including byproducts, solvents, and reagents.
Process Mass Intensity (PMI)(Total mass input / Mass of product)Provides a holistic view of the sustainability of a synthetic process.

Design of Novel Chiral Auxiliaries and Reagents Building on this compound Principles

The success of this compound as a chiral auxiliary provides a blueprint for the design of next-generation reagents with enhanced properties. The principle of using a sterically demanding aryl group to enforce a specific conformation and achieve high stereoselectivity can be extended to other chiral scaffolds.

Future research will likely focus on modifying the electronic properties of the aryl ring by introducing electron-donating or electron-withdrawing groups to fine-tune the reactivity of the sulfinamide. Moreover, the development of sulfinamides with different substitution patterns on the aryl ring could lead to auxiliaries with tailored steric environments, allowing for even greater control over stereoselectivity for specific applications. The overarching goal is to create a toolbox of chiral sulfinamide auxiliaries that can be rationally selected to achieve optimal results in a wide range of asymmetric transformations.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (S)-2,4,6-Trimethylbenzenesulfinamide in laboratory settings?

  • Methodological Answer : Two primary approaches are documented:

  • High-throughput synthesis : React aldehydes with 2,4,6-trimethylbenzenesulfinamide (0.25 M in toluene/DMF) using Cs₂CO₃ (40 mg/vial) as a base. This method is scalable and suitable for parallel reaction screening .
  • Asymmetric sulfinimine synthesis : Condense acetaldehyde with this compound in CH₂Cl₂ using Ti(OEt)₄ as a catalyst. After 1.5 hours at room temperature, isolate the product via flash chromatography (EtOAc/hexane, 3:7) .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :

  • Safety : Classified as a skin/eye irritant (GHS Category 2). Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or contact .
  • Storage : Store in airtight containers under inert gas (e.g., argon) to prevent moisture absorption. Decomposition risks increase upon prolonged exposure to humidity .

Q. What analytical techniques are recommended for confirming the purity and enantiomeric excess of this compound?

  • Methodological Answer :

  • Chromatography : Flash chromatography on silica gel (230–400 mesh) with EtOAc/hexane gradients effectively separates diastereomers .
  • NMR Spectroscopy : Use 1H^1H NMR (400 MHz) and 13C^13C NMR (100 MHz) in C₆D₆ or CDCl₃. Key signals include aromatic protons (δ 6.84 ppm, singlet) and methyl groups (δ 2.24–2.45 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance diastereoselectivity in sulfinimine formation using this compound?

  • Methodological Answer :

  • Catalyst : Ti(OEt)₄ in CH₂Cl₂ improves imine formation efficiency (88% yield) .
  • Aldehyde Choice : Bulky aldehydes (e.g., tert-butyl) increase steric hindrance, favoring higher diastereoselectivity. For example, tert-butane-derived sulfinimines show superior selectivity compared to trimethyl derivatives .
  • Temperature : Reactions performed at 0°C during quenching minimize side-product formation .

Q. What role does this compound play in asymmetric catalysis, particularly in synthesizing α-amino carbonyl compounds?

  • Methodological Answer :

  • Chiral Auxiliary : The sulfinamide group directs stereoselective addition of nucleophiles (e.g., 2-lithio-1,3-dithiane) to sulfinimines, enabling enantioselective synthesis of α-amino ketones like cathinone derivatives .
  • Protection Strategy : Conversion of intermediates to N-tosyl derivatives prevents decomposition during thioketal hydrolysis, preserving enantiomeric integrity .

Q. What are the key challenges in characterizing intermediates derived from this compound, and how can they be addressed?

  • Methodological Answer :

  • Decomposition Risks : Thioketal intermediates decompose upon hydrolysis. Solution: Derivatize with tosyl groups to stabilize the product .
  • Hygroscopicity : Use anhydrous solvents (e.g., CH₂Cl₂) and inert atmospheres during synthesis and purification .

Q. How do steric and electronic effects of substituents on sulfinamide derivatives influence their reactivity in stereoselective reactions?

  • Methodological Answer :

  • Steric Effects : Trimethyl groups on the benzene ring enhance steric shielding, favoring axial attack in nucleophilic additions. Compare with 2,4,6-triisopropyl derivatives, which show reduced reactivity due to excessive bulk .
  • Electronic Effects : Electron-donating methyl groups increase sulfinamide nucleophilicity, accelerating imine formation. Contrast with trifluoromethyl analogs (e.g., 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde), where electron-withdrawing groups reduce reactivity .

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Reactant of Route 1
(S)-2,4,6-Trimethylbenzenesulfinamide
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Reactant of Route 2
(S)-2,4,6-Trimethylbenzenesulfinamide

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